molecular formula C18H28ClNO2 B333497 4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide

Cat. No.: B333497
M. Wt: 325.9 g/mol
InChI Key: OWJJKVRAKVNFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides This compound is characterized by the presence of a chlorinated aromatic ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 1-bromohexane to form 4-(4-chloro-2-methylphenoxy)hexane. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyalkylamides.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-2-methylphenoxy)butanoic acid
  • 4-(4-chloro-2-methylphenoxy)-N-methylbutanamide
  • 4-(4-chloro-2-methylphenoxy)-N-(2-methylpropyl)butanamide

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(heptan-2-yl)butanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-heptan-2-ylbutanamide

InChI

InChI=1S/C18H28ClNO2/c1-4-5-6-8-15(3)20-18(21)9-7-12-22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3,(H,20,21)

InChI Key

OWJJKVRAKVNFOQ-UHFFFAOYSA-N

SMILES

CCCCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CCCCCC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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